molecular formula C14H13BClNO3 B1453390 (3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid CAS No. 1072946-02-1

(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1453390
CAS RN: 1072946-02-1
M. Wt: 289.52 g/mol
InChI Key: DRMRZGMHJMZALJ-UHFFFAOYSA-N
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Description

“(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H13BClNO3 . It has a molecular weight of 289.52 g/mol . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .


Molecular Structure Analysis

The InChI string for “this compound” is InChI=1S/C14H13BClNO3/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) . This provides a detailed description of the molecule’s structure, including the positions of the boron, chlorine, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction . They can also participate in conjugate addition reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 289.52 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass is 289.0677011 g/mol .

Scientific Research Applications

1. Optical Modulation Applications

Phenyl boronic acids, such as (3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid, have been utilized in optical modulation, particularly with single-walled carbon nanotubes (SWNT). These compounds facilitate aqueous dispersion of SWNTs and enable near-infrared fluorescence quenching in response to saccharide binding, demonstrating a clear link between SWNT photoluminescence quantum yield and boronic acid structure (Mu et al., 2012).

2. Organic Synthesis and Material Production

3. Bacteria Detection and Affinity Sensors

This compound can be used to detect bacteria through affinity binding with diol-groups on bacterial cell walls. This application is critical in developing sensors for various analytes, including bacteria, in different water types (Wannapob et al., 2010).

4. Macrocyclic Chemistry

In macrocyclic chemistry, boronic esters derived from phenyl boronic acids are used to create complex molecular structures. This application is vital for understanding intermolecular interactions and bond structures (Fárfan et al., 1999).

5. Fluorescence Studies

Boronic acid derivatives are employed in fluorescence studies, such as in the quenching of boronic acid derivatives by aniline in alcohols. This research contributes significantly to understanding the fluorescence properties and behavior of these compounds (Geethanjali et al., 2015).

6. Glucose Sensing Materials

Boronic acid derivatives are used in constructing glucose sensing materials that operate at physiological pH, making them highly relevant in medical diagnostics and biochemistry (Das et al., 2003).

7. Organic Room-Temperature Phosphorescent Materials

Cyclic esterification of aryl boronic acids is a method for creating organic room-temperature phosphorescent (RTP) materials. This process is significant for developing new materials with unique optical properties (Zhang et al., 2018).

Future Directions

The use of boronic acids in medicinal chemistry is a growing field of research . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . Therefore, further studies on “(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” and other boronic acids could lead to the development of new drugs and therapies .

properties

IUPAC Name

[3-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMRZGMHJMZALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674383
Record name {3-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-02-1
Record name {3-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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